![molecular formula C15H14N2O4 B2795758 1-acetyl-N-(2-oxo-2H-chromen-3-yl)azetidine-3-carboxamide CAS No. 1396707-43-9](/img/structure/B2795758.png)
1-acetyl-N-(2-oxo-2H-chromen-3-yl)azetidine-3-carboxamide
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Overview
Description
1-acetyl-N-(2-oxo-2H-chromen-3-yl)azetidine-3-carboxamide is a synthetic compound that belongs to the class of coumarin derivatives Coumarins are a group of naturally occurring lactones with a benzopyrone structure, known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-acetyl-N-(2-oxo-2H-chromen-3-yl)azetidine-3-carboxamide typically involves the following steps:
Formation of the Coumarin Moiety: The coumarin ring can be synthesized through the Pechmann condensation reaction, where phenols react with β-keto esters in the presence of a strong acid catalyst.
Introduction of the Azetidine Ring: The azetidine ring can be introduced via a cyclization reaction involving appropriate precursors such as amino acids or azetidinones.
Coupling of the Coumarin and Azetidine Moieties: The final step involves coupling the coumarin and azetidine moieties through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and green chemistry principles, such as solvent recycling and the use of less hazardous reagents, can enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-acetyl-N-(2-oxo-2H-chromen-3-yl)azetidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The coumarin moiety can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as halogens (Br2, Cl2) or nitrating agents (HNO3).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Biological Applications
1-acetyl-N-(2-oxo-2H-chromen-3-yl)azetidine-3-carboxamide and its derivatives have been investigated for their pharmacological properties, particularly their effects on cardiovascular health.
Cardioprotective Effects:
A study demonstrated that coumarin derivatives, including those similar to this compound, exhibit cardioprotective effects against isoproterenol-induced myocardial infarction in animal models. The compound was shown to prevent cardiac injury by reducing the leakage of heart injury markers and improving lipid profiles. Furthermore, it mitigated oxidative stress and apoptosis in cardiac tissues by modulating pro-apoptotic and anti-apoptotic factors .
Antioxidant Activity:
The antioxidant properties of coumarin derivatives are well-documented. They help in scavenging free radicals and reducing oxidative stress, which is crucial for preventing various diseases, including cancer and neurodegenerative disorders .
Synthetic Utility
The synthesis of this compound can be achieved through various chemical reactions. It serves as a versatile intermediate for synthesizing other biologically active compounds.
Mannich Reaction:
One effective synthetic route involves the Mannich reaction, where azetidine derivatives are combined with chromene structures to yield complex compounds with enhanced biological activities. This method allows for the introduction of various substituents that can modify the biological profile of the resulting compounds .
Material Science Applications
Recent studies have highlighted the potential use of azetidine-substituted fluorescent compounds as probes and dyes. The incorporation of chromene structures enhances their fluorescence properties, making them suitable for applications in bioimaging and diagnostics.
Fluorescent Probes:
this compound can be utilized as a fluorescent probe due to its unique structural features that allow for effective light absorption and emission. Such compounds are valuable in cellular imaging techniques, enabling researchers to visualize biological processes in real-time .
Case Studies
Several studies have documented the effects and applications of related compounds:
Mechanism of Action
The mechanism of action of 1-acetyl-N-(2-oxo-2H-chromen-3-yl)azetidine-3-carboxamide is not fully understood but is believed to involve interactions with various molecular targets:
Molecular Targets: Enzymes such as DNA gyrase, topoisomerase, and kinases.
Pathways Involved: Inhibition of DNA replication, induction of apoptosis, and modulation of signaling pathways related to inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Coumarin Derivatives: Warfarin, dicoumarol, and esculetin.
Azetidine Derivatives: Azetidine-2-carboxylic acid and azetidinone.
Uniqueness
1-acetyl-N-(2-oxo-2H-chromen-3-yl)azetidine-3-carboxamide is unique due to its combined structural features of coumarin and azetidine, which may confer distinct biological activities and chemical reactivity compared to other compounds in these classes.
Biological Activity
1-acetyl-N-(2-oxo-2H-chromen-3-yl)azetidine-3-carboxamide is a synthetic compound that belongs to the class of coumarin derivatives, which are known for their diverse biological activities. This compound combines structural features of both coumarins and azetidines, potentially conferring unique biological properties.
Chemical Structure and Synthesis
The synthesis of this compound typically involves:
- Formation of the Coumarin Moiety : This can be achieved through the Pechmann condensation reaction, where phenols react with β-keto esters in the presence of a strong acid catalyst.
- Introduction of the Azetidine Ring : This involves cyclization reactions using appropriate precursors such as amino acids or azetidinones.
- Coupling of Moieties : The final step is the formation of an amide bond between the coumarin and azetidine components, often utilizing coupling reagents like EDCI and HOBt.
The precise mechanism of action for this compound is not fully elucidated, but it is believed to involve interactions with several molecular targets:
- Enzymes : It may interact with enzymes such as DNA gyrase and topoisomerase, which are crucial for DNA replication.
- Signaling Pathways : The compound might modulate signaling pathways related to inflammation and cell proliferation, potentially inducing apoptosis in cancer cells.
Research Findings
Recent studies have highlighted various aspects of the biological activity of this compound:
- Antimicrobial Activity : Similar coumarin derivatives have shown significant antimicrobial properties. For instance, compounds with acetyl groups demonstrated enhanced activity against various bacterial strains compared to their non-acetylated counterparts .
- Cytotoxicity Studies : In vitro studies have indicated that certain derivatives exhibit cytotoxic effects on cancer cell lines. For example, compounds were tested on L929 cells, showing varying degrees of toxicity depending on concentration and structure .
- Comparative Analysis : When compared to other coumarin derivatives like warfarin and dicoumarol, this compound may offer distinct advantages due to its unique structural features that enhance its biological profile.
Table 1: Cytotoxicity Results
Compound | Concentration (µM) | Cell Viability (%) after 24h | Cell Viability (%) after 48h |
---|---|---|---|
Compound A | 100 | 77% | 68% |
Compound B | 200 | 89% | 73% |
Compound C | 50 | 96% | 97% |
This table summarizes the cytotoxic effects observed in cell viability assays, indicating that certain concentrations lead to decreased viability in treated cells.
Properties
IUPAC Name |
1-acetyl-N-(2-oxochromen-3-yl)azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c1-9(18)17-7-11(8-17)14(19)16-12-6-10-4-2-3-5-13(10)21-15(12)20/h2-6,11H,7-8H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJKGXOBBBJHFOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C1)C(=O)NC2=CC3=CC=CC=C3OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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